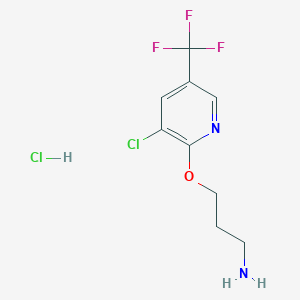

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride (2-AP3CP) is a compound that has been studied extensively for its potential applications in scientific research. It is a cyclic compound with a three-membered ring, consisting of a nitrogen, a chlorine, and a trifluoromethyl group. The compound is highly soluble in water and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis of Pyrazolo[1,5‐a]Pyridines and Heterocycles :

- This compound is used in the synthesis of pyrazolopyridines and other heterocycles, contributing to the field of organic synthesis and pharmaceuticals (Greszler & Stevens, 2009).

Nucleophilic Displacement Studies :

- Research has explored the activating effect of trifluoromethyl groups in this compound by comparing reactions with secondary cyclic amines, contributing to a better understanding of its chemical behavior (Dunn, 1999).

Synthesis of Novel Compounds :

- It has been used in the synthesis of novel compounds such as pyridyl polyheterocyclic oxime-ether Schiff bases, which have potential applications in various fields including medicinal chemistry (Hu, Li, & Huang, 2006).

Regioexhaustive Functionalization :

- The compound has been utilized in the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, demonstrating its versatility in organic synthesis (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Pesticide Synthesis :

- It serves as an important precursor in the synthesis of pesticides, highlighting its significance in the agricultural sector (Xin-xin, 2006).

Halogen Shuffling in Pyridines :

- Research has been conducted on halogen shuffling in pyridines using this compound, which is crucial for understanding and developing new synthetic pathways (Mongin, Tognini, Cottet, & Schlosser, 1998).

properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3N2O.ClH/c10-7-4-6(9(11,12)13)5-15-8(7)16-3-1-2-14;/h4-5H,1-3,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYITLHZVIRZIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)OCCCN)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)

![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)